molecular formula C14H20N2O2 B1300260 4-[(4-甲基哌嗪-1-基)甲基]苯甲酸甲酯 CAS No. 314268-40-1

4-[(4-甲基哌嗪-1-基)甲基]苯甲酸甲酯

货号 B1300260
CAS 编号: 314268-40-1
分子量: 248.32 g/mol
InChI 键: MEYCYFIWDAQKQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in pharmaceuticals. The compound itself is structurally characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring, and a benzoate group .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in various studies. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the feasibility of large-scale production . Another study described the synthesis of a series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives, which are structurally related to methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, indicating the versatility of piperazine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using various analytical techniques. An X-ray crystallographic study of a related compound, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, revealed that the piperazine ring can adopt different conformations, such as a typical chair or an unusual boat conformation, depending on the substituents attached to the ring . Additionally, ab initio Hartree-Fock and density functional theory investigations have been conducted to understand the conformational stability and molecular structure of related compounds, providing insights into the electronic properties and charge transfer within these molecules .

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be influenced by various substituents on the piperazine ring. For example, N4-methylation of certain piperazine derivatives was found to change their conformation from folded to extended, which could have implications for their chemical reactivity and interaction with biological targets . The presence of different functional groups can also affect the stability and reactivity of these compounds, as seen in the comparison of the half-life of isomeric triazenes .

Physical and Chemical Properties Analysis

Piperazine derivatives exhibit a range of physical and chemical properties that are crucial for their biological activity. The binding characteristics of a piperazine derivative to bovine serum albumin were investigated using fluorescence spectroscopy, revealing the importance of hydrophobic interactions and hydrogen bonding in stabilizing the interaction . The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride also highlighted the effects of reaction conditions on the yield and purity of the product, which are essential for the development of pharmaceuticals .

科学研究应用

合成与药物化学

  • 4-[(4-甲基哌嗪-1-基)甲基]苯甲酸甲酯及其衍生物用于合成药物化合物。Koroleva 等人 (2012) 的一项研究展示了通过还原烷基化过程合成 4-[(4-甲基哌嗪-1-基)甲基]苯甲酸,这是抗癌药物伊马替尼合成的关键前体 (Koroleva 等,2012)
  • Koroleva 等人 (2011) 的另一项研究探索了 N-甲基哌嗪系列中新型酰胺的合成,揭示了开发新型药物的潜力 (Koroleva 等,2011)

晶体学和结构研究

  • Little 等人 (2008) 的一项研究确定了相关化合物的晶体结构,包括 4-{(E)-2-(4-甲基哌嗪基)-1-重氮基}苯甲酸甲酯。这项研究对于理解这些化合物的分子构象和相互作用至关重要 (Little 等,2008)

药物制剂和药物设计

  • 如 Jensen 等人 (1990) 的一项研究所述,该化合物的衍生物已被研究用于设计用于肠胃外给药的水溶性生物不稳定前药。此类研究对于开发更有效的药物递送系统至关重要 (Jensen 等,1990)

精神药物研究

  • 在精神药物研究中,Thakuria 和 Nangia (2011) 研究了一种精神药物奥氮平的多晶型形式,其中 4-甲基哌嗪-1-基片段在药物的分子结构中起着关键作用 (Thakuria 和 Nangia,2011)

抗炎药的开发

  • Smits 等人 (2008) 在开发具有抗炎特性的新型 H4 受体配体方面所做的研究突出了 4-甲基哌嗪-1-基衍生物在创造新型治疗剂中的应用 (Smits 等,2008)

电化学和磁性研究

  • Amudha 等人 (1999) 研究了源自不对称双核配体的新的苯氧桥联双铜(II)配合物的电化学和磁性性质,包括 4-甲基哌嗪-1-基衍生物,展示了该化合物在材料科学中的相关性 (Amudha 等,1999)

作用机制

Target of Action

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is an intermediate used in the synthesis of Imatinib , a drug used for the treatment of certain types of cancer. The primary target of Imatinib is the Bcr-Abl protein tyrosine kinase . This protein is an oncoprotein that has a constitutive tyrosine kinase activity, resulting in uncontrolled blood cell proliferation .

Mode of Action

Imatinib, for which Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is an intermediate, is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . It binds to the ATP-binding site of the enzyme, thereby inhibiting its activity . This results in the inhibition of the proliferation of cells expressing the Bcr-Abl oncoprotein .

Biochemical Pathways

The inhibition of the Bcr-Abl protein tyrosine kinase by Imatinib affects several downstream signaling pathways. These include the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, Imatinib can effectively control the proliferation of cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Imatinib are well-studied .

Result of Action

The result of the action of Imatinib, synthesized using Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate as an intermediate, is the inhibition of uncontrolled cell proliferation caused by the Bcr-Abl oncoprotein . This leads to the control of diseases such as Chronic Myelogenous Leukemia (CML) and other cancers .

安全和危害

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The compound can be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease . It is also used as an intermediate in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents . These suggest potential future directions in the development of new therapeutics.

属性

IUPAC Name

methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCYFIWDAQKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354797
Record name Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

314268-40-1
Record name Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (trimethylsilyl)diazomethane ((0.611 mL, 3.84 mmol) 2.0M in diethyl ether) was added dropwise to a stirred suspension of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (0.75 g, 3.20 mmol) in toluene (21 mL) and methanol (7 mL) over a period of 10 mins under nitrogen. The resulting suspension was stirred at room temperature for 3 h. A further aliquot of (trimethylsilyl)diazomethane (1.222 mL, 7.68 mmol) was added dropwise and the solution was stirred at room temperature for a further 18 h. The reaction mixture was evaporated to dryness to afford the crude product (0.723 g) as a white solid. This was taken up in DCM and the insolubles were filtered off. The filtrate was evaporated to dryness to afford the crude product. This was taken up in DCM again and more insolubles were filtered off to afford methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (0.351 g, 44.2%), which was used without purification.
Quantity
0.611 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.222 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-formyl-benzoic acid methyl ester (10.0 g, 61 mmol) in methanol (100 ml) is treated sequentially with 1-methylpiperazine (6.7 g, 67 mmol) and platinum (5%) on sulfided carbon (0.5 g). The resulting solution is then heated at 90° C. and is subjected to a pressure of 5 bar of hydrogen for a period of 4 hrs until the hydrogen uptake is complete. The reaction mixture is cooled to room temperature and filtrated over a pad of Celite. The methanol is removed under reduced pressure and replaced with toluene (100 ml). The resulting organic solution is extracted with aqueous HCl (2N, 2×50 ml). The aqueous layer is treated with concentrated aqueous NaOH (30%) to set the pH to 12 and is back-extracted with toluene (2×50 ml). The combined organic layers are concentrated in vacuo to give 12.9 g (85%) of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester as a pale yellow oil which may be further purified by distillation under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloromethylbenzoic acid methyl ester (1.66 g), 1-methylpiperazine (1.8 g) and sodium iodide (0.67 g) were added into acetone (50 ml). The reaction mixture was stirred at 60° C. for 9 hours. More 1-methylpiperazine (0.9 g) and sodium iodide (0.34 g) were added and after stirring additional 1½ hours at 60° C. the reaction mixture was allowed to cool into room temperature. The mixture was filtered and acetone was evaporated. The residue was dissolved in ethyl acetate and washed with water. The solvent was dried with NaSO4 and evaporated to yield 4-(4-methyl-piperazin-1-ylmethyl)benzoic acid methyl ester. 1H NMR (300 MHz, d6-DMSO) δ: 2.18 (s, 3H), 2.37 (bs, 8H), 3.53 (s, 2H), 3.84 (s, 3H), 7.44 (d, 2H, J 8.1 Hz), 7.91 (d, 2H, J 8.2 Hz).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。